(5R)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one
Overview
Description
®-1-Benzyl-5-chloromethyl-2-pyrrolidinone is a chiral compound with a pyrrolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-5-chloromethyl-2-pyrrolidinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-1-Benzyl-2-pyrrolidinone and chloromethylating agents.
Chloromethylation: The key step involves the chloromethylation of the pyrrolidinone ring. This can be achieved using reagents like chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of ®-1-Benzyl-5-chloromethyl-2-pyrrolidinone may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction parameters, leading to consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-Benzyl-5-chloromethyl-2-pyrrolidinone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolidinone ring or the benzyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include:
Substituted Pyrrolidinones: Resulting from nucleophilic substitution.
Hydroxylated or Carbonylated Derivatives: Formed through oxidation.
Reduced Pyrrolidinones: Obtained via reduction reactions.
Scientific Research Applications
®-1-Benzyl-5-chloromethyl-2-pyrrolidinone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1-Benzyl-5-chloromethyl-2-pyrrolidinone involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The pathways may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Benzyl-5-chloromethyl-2-pyrrolidinone: The enantiomer of the compound with similar chemical properties but different biological activity.
1-Benzyl-5-hydroxymethyl-2-pyrrolidinone: A hydroxylated derivative with distinct reactivity and applications.
1-Benzyl-5-methyl-2-pyrrolidinone: A methylated analogue with different chemical and physical properties.
Uniqueness
®-1-Benzyl-5-chloromethyl-2-pyrrolidinone is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its analogues.
Properties
IUPAC Name |
(5R)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-11-6-7-12(15)14(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRQAOCSBBICOV-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1CCl)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]1CCl)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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